1-Bromo-4-ethylbenzene
Overview
Description
1-Bromo-4-ethylbenzene (1-BEB) is an aromatic compound belonging to the family of alkylbenzenes. It is composed of a benzene ring with one bromine atom and one ethyl group attached. 1-BEB is an important intermediate in the synthesis of a variety of products, including dyes, agrochemicals, pharmaceuticals, and fragrances. It has been studied extensively for its biological and biochemical properties.
Scientific Research Applications
Catalyst in Triazine Synthesis
1-Bromo-4-ethylbenzene has been used as a catalyst in the synthesis of triazines. A study utilized N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) for one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions, showing good to excellent yields (Ghorbani‐Vaghei et al., 2015).
Intermediate in Pharmaceutical and Material Synthesis
This compound is an intermediate in synthesizing various chemicals. It's used in producing medicinal agents, organic dyes, and organic electroluminescent materials. The synthesis from bromobenzene by nitration in water resulted in 1-bromo-2,4-dinitrobenzene with high yield and purity, showcasing its versatility (Xuan et al., 2010).
Aliphatic and Aromatic Synthesis Catalyst
In another application, this compound acted as a catalyst in synthesizing aliphatic and aromatic 2H-indazolo[2,1-b]phthalazine-triones. This synthesis used N-halosulfonamides under solvent-free conditions, resulting in excellent yields from aldehydes, phthalhydrazide, and dimedone (Ghorbani‐Vaghei et al., 2011).
Initiator in Polymer Synthesis
This compound has been used in the synthesis of functionalized alkoxyamine initiators, key for controlled block copolymers creation. This process involves reactions with di-tert-butyl diperoxyoxalate in the presence of stable nitroxide radicals, demonstrating its utility in advanced polymer chemistry (Miura et al., 1999).
Solvent Influence in Lithium-Bromine Exchange Reactions
The impact of solvent on lithium-bromine exchange reactions involving this compound was studied, highlighting the compound's role in understanding reaction mechanisms and optimizing conditions for efficient chemical synthesis (Bailey et al., 2006).
Safety and Hazards
1-Bromo-4-ethylbenzene is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .
Mechanism of Action
Target of Action
1-Bromo-4-ethylbenzene, also known as p-Bromoethylbenzene or p-Ethylbromobenzene , is an organobromide compound. It primarily targets organic synthesis processes, pharmaceuticals, agrochemicals, and dyestuff . It’s also used as an intermediate in the synthesis of liquid crystals .
Mode of Action
This compound participates in electrophilic aromatic substitution reactions . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the electrophilic aromatic substitution reaction . This reaction involves the formation of a sigma bond with the benzene ring, followed by the removal of a proton, leading to the substitution of a hydrogen atom on the benzene ring with the bromoethyl group .
Pharmacokinetics
It’s also known to be lipophilic, with a Log Po/w (iLOGP) of 2.47 , which can influence its distribution in the body.
Result of Action
The primary result of the action of this compound is the formation of a substituted benzene ring . This can lead to the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyestuff . It’s also used in the synthesis of liquid crystals .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it’s known to be stable under normal conditions but is incompatible with strong oxidizing agents . It’s also insoluble in water , which can affect its distribution and action in aqueous environments.
properties
IUPAC Name |
1-bromo-4-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Br/c1-2-7-3-5-8(9)6-4-7/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URFPRAHGGBYNPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0029218 | |
Record name | 1-Bromo-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0029218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1585-07-5 | |
Record name | 1-Bromo-4-ethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1585-07-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Bromo-4-ethylbenzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001585075 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-BROMO-4-ETHYLBENZENE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60144 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Benzene, 1-bromo-4-ethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Bromo-4-ethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0029218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-bromoethylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.946 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1-BROMO-4-ETHYLBENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/42LI8TAT6J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of 1-Bromo-4-ethylbenzene influence its application in building molecular rotors?
A1: this compound serves as a precursor in the synthesis of surface-bound molecular rotors. [] The key lies in its structure: it possesses an ethyl group attached to a benzene ring. This ethyl group acts as the "rotor" element in the final molecular assembly. When this compound undergoes a surface-catalyzed Ullmann coupling reaction on a metal surface like Copper (Cu) (111), it forms a metal-organic complex. This complex positions the ethyl group to protrude outwards, allowing it to rotate, thus forming the basis of a molecular rotor. The orientation of the ethyl group, perpendicular to the phenyl ring, significantly influences the rotor's dynamic behavior on the surface. []
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